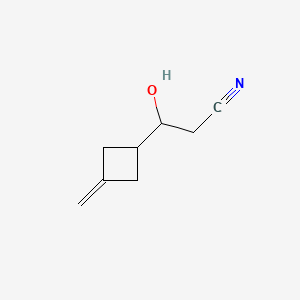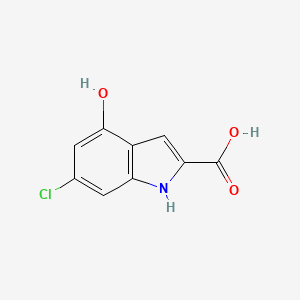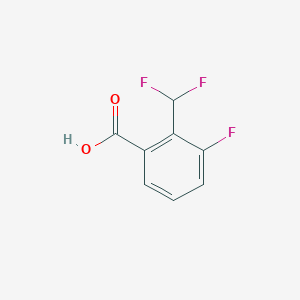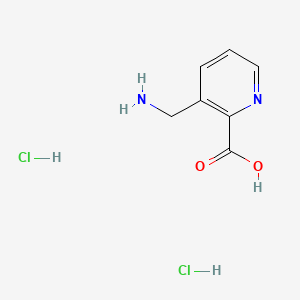
3-(Aminomethyl)pyridine-2-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a compound that has gained significant attention in various fields of research and industry due to its unique properties and potential implications. It is known for its molecular formula C7H10Cl2N2O2 and molecular weight of 225.1.
Méthodes De Préparation
The synthesis of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the use of 3-cyanopyridine as a starting material, which undergoes catalytic hydrogenation in the presence of Raney nickel to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyridines and other heterocyclic compounds.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This property makes it valuable in various chemical processes, including organic synthesis and pharmaceutical production.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds such as 3-(Aminomethyl)pyridine and 3-Pyridylmethanamine . While these compounds share some structural similarities, 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific functional groups and properties, which make it particularly useful in certain applications.
Propriétés
Formule moléculaire |
C7H10Cl2N2O2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
3-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-9-6(5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H |
Clé InChI |
OFKAEEVQGPXEGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)O)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


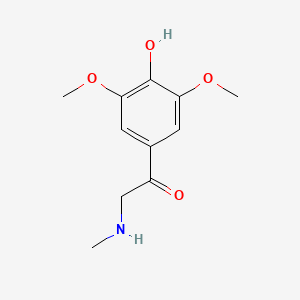
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
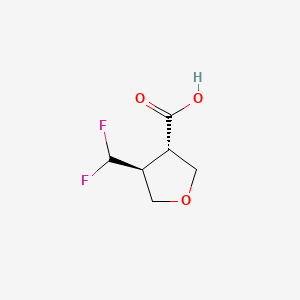
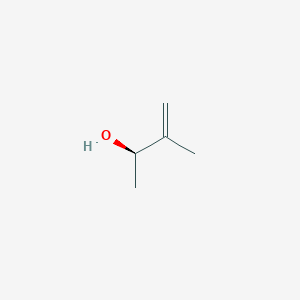
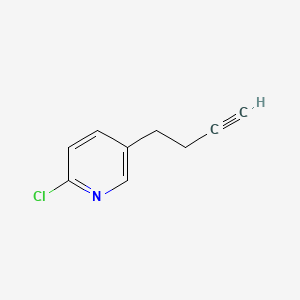
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
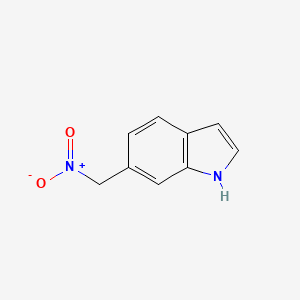

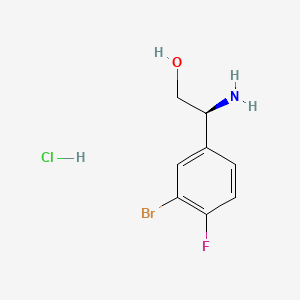
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
